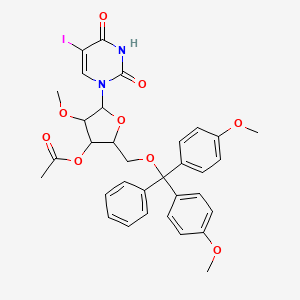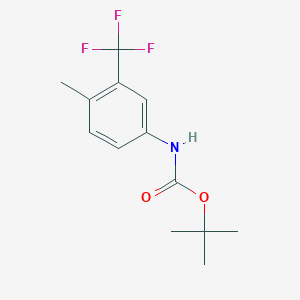
3'-O-Acetyl-5'-O-DMT-5-iodo-2'-O-methyl-uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine is a chemically modified nucleoside. It is primarily used in the synthesis of nucleotide analogs, which are crucial in antiviral drug development and biochemical studies involving RNA. This compound is characterized by its unique structure, which includes an acetyl group at the 3’ position, a dimethoxytrityl (DMT) group at the 5’ position, an iodine atom at the 5 position, and a methyl group at the 2’ position of the uridine molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of uridine are protected using acetyl and DMT groups, respectively.
Iodination: The 5 position of the uridine is iodinated using iodine or an iodine-containing reagent.
Methylation: The 2’ hydroxyl group is methylated using a methylating agent such as methyl iodide.
Deprotection: The protecting groups are selectively removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using automated synthesizers and high-throughput purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5 position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodine and acetyl groups.
Hydrolysis: The acetyl and DMT protecting groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different substituents at the 5 position.
Oxidation: Oxidized forms of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Deprotected uridine derivatives.
科学研究应用
3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine has several scientific research applications:
Antiviral Drug Development: It is used in the synthesis of nucleotide analogs that inhibit viral replication, particularly in the treatment of HIV and hepatitis B.
Biochemical Studies: The compound acts as a probe in RNA studies, helping to elucidate RNA structure and function.
Chemical Biology: It is used in the study of nucleic acid interactions and modifications.
Industrial Applications: The compound is used in the production of modified nucleotides for various biotechnological applications.
作用机制
The mechanism of action of 3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The iodine atom at the 5 position and the methyl group at the 2’ position can alter the compound’s interaction with enzymes and other nucleic acids, leading to inhibition of viral replication or modification of RNA function.
相似化合物的比较
Similar Compounds
5-Iodo-2’-O-methyl-uridine: Lacks the acetyl and DMT groups.
3’-O-Acetyl-5-iodo-2’-O-methyl-uridine: Lacks the DMT group.
5’-O-DMT-5-iodo-2’-O-methyl-uridine: Lacks the acetyl group.
Uniqueness
3’-O-Acetyl-5’-O-DMT-5-iodo-2’-O-methyl-uridine is unique due to its combination of protective groups and modifications, which enhance its stability and functionality in biochemical applications. The presence of the DMT group at the 5’ position and the acetyl group at the 3’ position provides additional protection during synthesis and allows for selective deprotection.
This compound’s unique structure makes it particularly valuable in the synthesis of complex nucleotide analogs and in studies requiring precise modifications of nucleic acids.
属性
分子式 |
C33H33IN2O9 |
|---|---|
分子量 |
728.5 g/mol |
IUPAC 名称 |
[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl] acetate |
InChI |
InChI=1S/C33H33IN2O9/c1-20(37)44-28-27(45-31(29(28)42-4)36-18-26(34)30(38)35-32(36)39)19-43-33(21-8-6-5-7-9-21,22-10-14-24(40-2)15-11-22)23-12-16-25(41-3)17-13-23/h5-18,27-29,31H,19H2,1-4H3,(H,35,38,39) |
InChI 键 |
FRHDXHYTYBOQIT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrole-2,5-dione, 1-[(diethylamino)methyl]-](/img/structure/B12097158.png)
![2-[(2-Acetamidoacetyl)amino]-4-methylpentanamide](/img/structure/B12097163.png)

![5,6-Bis(bromomethyl)benzo[d][1,3]dioxole](/img/structure/B12097182.png)




![Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate](/img/structure/B12097217.png)



![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid](/img/structure/B12097251.png)
![3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine](/img/structure/B12097259.png)
